8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
This compound belongs to the quinolinone-dioxane hybrid family, characterized by a fused [1,4]dioxino[2,3-g]quinolin-9-one core. Key structural features include:
- 6-[(4-Methylphenyl)methyl]: A 4-methylbenzyl moiety at position 6, enhancing steric bulk and modulating solubility.
- Dioxane ring: The 1,4-dioxane fused to the quinolinone scaffold introduces conformational rigidity .
Properties
IUPAC Name |
8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-3-32-21-10-8-20(9-11-21)27(30)23-17-29(16-19-6-4-18(2)5-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRMZGICQKZWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Introduction of the Dioxino Group: This step involves the formation of the dioxino ring, which can be achieved through cyclization reactions.
Attachment of the Benzoyl and Methylphenyl Groups: These groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound can be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 8-(4-ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
*Estimated based on structural similarity to Analog 1.
Key Observations:
Substituent Effects on Lipophilicity (XLogP3): The target compound’s 4-methylbenzyl group (XLogP3 ~4.8) confers slightly higher lipophilicity than Analog 2’s 4-fluorobenzyl (XLogP3 4.6) due to the methyl group’s nonpolar nature .
Hydrogen Bonding and Solubility: The acetamide group in Analog 3 increases hydrogen bond acceptors (9 vs. The 4-ethoxybenzoyl group in the target compound and Analog 1 contributes to similar hydrogen bonding profiles, but the methoxy variant (Analog 1) has one additional acceptor due to the OCH₃ group .
Steric and Electronic Effects: The 4-fluorobenzyl group in Analog 2 introduces electron-withdrawing effects, which may alter binding interactions in biological targets compared to the electron-donating methyl group in the target compound .
Research Findings on Analogous Compounds
- Antimicrobial Activity : Fluorinated analogs (e.g., Analog 2) exhibit enhanced activity against Gram-positive bacteria, likely due to improved membrane penetration from fluorine’s electronegativity .
- Kinase Inhibition : Acetamide-linked derivatives (e.g., Analog 3) show moderate inhibition of tyrosine kinases, attributed to the acetamide group’s ability to form key hydrogen bonds with ATP-binding pockets .
- Metabolic Stability : Methoxy-substituted compounds (e.g., Analog 1) demonstrate longer plasma half-lives in rodent studies compared to methylated variants, possibly due to reduced cytochrome P450-mediated oxidation .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis of fused quinoline derivatives often involves multi-step protocols. For example, a related [1,4]dioxino[2,3-g]isoquinoline derivative was synthesized via:
- Reductive amination : Reduction of (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine using LiAlH4 in THF (20 h, room temperature) yielded 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine with 61% yield .
- Catalytic hydrogenation : Benzyl-protected intermediates were deprotected using Pd/C under H2 (48 h), achieving 53% yield after column chromatography .
- Cyclization : Refluxing with 3,4,5-trimethoxybenzaldehyde in ethanol under argon produced the final heterocyclic structure .
Key characterization methods : NMR (1H/13C), IR, and HPLC (e.g., 66.7–77% purity for enantiomers) .
Q. How is X-ray crystallography applied to confirm molecular geometry and intermolecular interactions?
Single-crystal X-ray diffraction resolves bond lengths, angles, and packing interactions. For a structurally similar quinoline derivative:
- Crystal parameters : Monoclinic system (space group P1), unit cell dimensions (a=9.7396 Å, b=10.5520 Å), and π-π stacking (centroid distances: 3.612–3.771 Å) stabilize the lattice .
- Data refinement : SHELXS97/SHELXL97 software with R factor = 0.049 and data-to-parameter ratio = 16.5 ensures accuracy .
Advanced Research Questions
Q. How can low yields in catalytic hydrogenation or reductive steps be optimized?
Contradictory yields (e.g., 53% vs. 61% in similar steps ) may arise from:
- Catalyst selection : Pd/C vs. Raney Ni impacts reactivity and byproduct formation.
- Reaction time : Extended hydrogenation (e.g., >48 h) may improve conversion but risk over-reduction.
- Purification : Gradient elution in silica gel chromatography (e.g., ethyl acetate/hexane) enhances separation of polar intermediates .
Q. What strategies improve enantioselectivity in asymmetric synthesis?
Enantioselective Pictet-Spengler reactions using chiral catalysts (e.g., Brønsted acids) can achieve >99% ee. For example:
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Q. How to link the compound’s synthesis to theoretical frameworks (e.g., bioactivity hypotheses)?
- Structural analogy : Thieno[3,2-b]quinoline-1,1-dioxides are known ATP-sensitive potassium channel openers . Design derivatives with modified ethoxy/methyl groups to probe SAR.
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., ion channels) before in vitro assays .
Q. What methodologies assess environmental persistence or ecotoxicity?
Adopt frameworks from long-term environmental studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
